4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline
Description
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is an organic compound that features an anthracene moiety attached to a hexamethylaniline group
Properties
CAS No. |
109432-41-9 |
|---|---|
Molecular Formula |
C26H27N |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-anthracen-9-yl-N,N,2,3,5,6-hexamethylaniline |
InChI |
InChI=1S/C26H27N/c1-16-18(3)26(27(5)6)19(4)17(2)24(16)25-22-13-9-7-11-20(22)15-21-12-8-10-14-23(21)25/h7-15H,1-6H3 |
InChI Key |
VJSXCYPGEXDOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of anthracene derivatives with hexamethylaniline under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation.
Biological Studies: Investigated for its potential pro-apoptotic effects in cancer research.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can induce apoptosis by interacting with cellular proteins and disrupting mitochondrial function . In organic electronics, its photophysical properties are exploited to generate light emission through exciton formation and recombination .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is unique due to its combination of an anthracene moiety with a hexamethylaniline group, which imparts distinct photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis, where other similar compounds may not perform as effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
